4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid
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Overview
Description
4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid is a complex organic compound with the molecular formula C27H20N2O4 and a molecular weight of 436.46 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of 4-methylphenylamine followed by coupling with 4-carboxyphenylboronic acid under controlled conditions . The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: Similar in structure but contains a phosphine group instead of an azo group.
p-Terphenyl-4,4′′-dicarboxylic acid: Contains multiple aromatic rings and carboxylic acid groups but lacks the azo linkage.
Uniqueness
4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid is unique due to its azo linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H20N2O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H20N2O4/c1-17-2-13-23(14-3-17)28-29-25-16-22(18-4-8-20(9-5-18)26(30)31)12-15-24(25)19-6-10-21(11-7-19)27(32)33/h2-16H,1H3,(H,30,31)(H,32,33) |
InChI Key |
QLVOBVYOKPYEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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